molecular formula C3H4O3 B562750 1,3-Dioxolan-2-one-d4 CAS No. 362049-63-6

1,3-Dioxolan-2-one-d4

Cat. No.: B562750
CAS No.: 362049-63-6
M. Wt: 92.086
InChI Key: KMTRUDSVKNLOMY-LNLMKGTHSA-N
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Description

1,3-Dioxolan-2-one-d4 is a deuterated derivative of 1,3-Dioxolan-2-one, a cyclic carbonate. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C3D4O3, and it has a molecular weight of 92.09 g/mol . This compound is often used in scientific research due to its unique properties imparted by the presence of deuterium.

Preparation Methods

1,3-Dioxolan-2-one-d4 can be synthesized through the reaction of deuterated ethylene glycol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,3-Dioxolan-2-one-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbon dioxide and water under specific conditions.

    Reduction: Reduction reactions can convert it into ethylene glycol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one-d4 involves its interaction with various molecular targets through its cyclic carbonate structure. In polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form long polymer chains. The presence of deuterium atoms can influence the reaction kinetics and stability of the resulting polymers. In substitution reactions, the deuterium atoms can be replaced by other nucleophiles, leading to the formation of new compounds .

Properties

IUPAC Name

4,4,5,5-tetradeuterio-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRUDSVKNLOMY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661940
Record name (~2~H_4_)-1,3-Dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-63-6
Record name 1,3-Dioxolan-2-one-4,4,5,5-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362049-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_4_)-1,3-Dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 362049-63-6
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